![molecular formula C10H20N2O8S2 B561762 N-beta-D-Galactopyranosyl-N'-[(2-methanethiosulfonyl)ethyl]urea CAS No. 550325-50-3](/img/structure/B561762.png)

N-beta-D-Galactopyranosyl-N'-[(2-methanethiosulfonyl)ethyl]urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

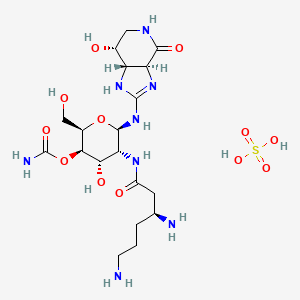

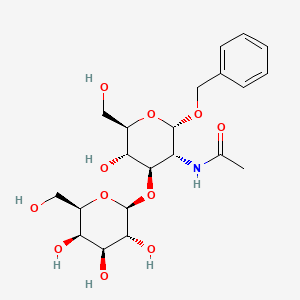

N-β-D-Galactopyranosyl-N’-[(2-methanethiosulfonyl)ethyl]urea is a chemical compound with the molecular formula C10H20N2O8S2 and a molecular weight of 360.40 . It is also known as Methanesulfonothioic Acid S-[2-[[ (β-D-Galactopyranosylamino)carbonyl]amino]ethyl] Ester or MTS-5-Galactose . This compound is used in proteomics research .

Physical And Chemical Properties Analysis

N-β-D-Galactopyranosyl-N’-[(2-methanethiosulfonyl)ethyl]urea appears as a white solid . It is soluble in DMSO and methanol . The melting point is between 145-149°C .Applications De Recherche Scientifique

Enzyme Inhibition and Biological Activities

N-beta-D-Galactopyranosyl-N'-[(2-methanethiosulfonyl)ethyl]urea is explored in scientific research primarily for its potential as an enzyme inhibitor and its role in various biological activities. Studies have focused on the inhibition of urease, an enzyme that catalyzes the hydrolysis of urea, which is significant in various medical and agricultural contexts. Urease inhibitors, like the compound , are investigated for their potential to treat diseases related to Helicobacter pylori infections in the stomach and urinary tract infections caused by urease-producing bacteria. The research also extends to agricultural applications, where urease inhibitors can help reduce the volatilization of ammonia from urea-based fertilizers, improving nitrogen use efficiency and reducing environmental pollution (Kosikowska & Berlicki, 2011).

Agricultural Enhancements

In the agricultural sector, the focus is on enhancing the efficiency of urea fertilizers. Urea-based fertilizers are crucial for modern agriculture but are associated with several challenges, including high volatility and susceptibility to leaching, leading to environmental concerns such as eutrophication and greenhouse gas emissions. Research into compounds like N-beta-D-Galactopyranosyl-N'-[(2-methanethiosulfonyl)ethyl]urea as urease inhibitors aims to mitigate these issues by slowing the hydrolysis of urea in the soil, thereby reducing nitrogen loss and enhancing the availability of nitrogen to plants (Bremner, 1995).

Environmental and Industrial Applications

The compound's potential extends to environmental applications, where it could play a role in reducing the environmental footprint of agricultural practices by decreasing the volatilization of ammonia from urea fertilizers. This not only contributes to more sustainable agricultural practices but also to the reduction of air and water pollution. Industrial applications are also explored, particularly in the synthesis of polymers and other chemicals where the inhibition of urease or the specific interactions of urea derivatives can be beneficial (Alexander & Helm, 1990).

Mécanisme D'action

Propriétés

IUPAC Name |

1-(2-methylsulfonylsulfanylethyl)-3-[(2R,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O8S2/c1-22(18,19)21-3-2-11-10(17)12-9-8(16)7(15)6(14)5(4-13)20-9/h5-9,13-16H,2-4H2,1H3,(H2,11,12,17)/t5?,6-,7-,8?,9+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHSWDDMEGXWJSC-RNQHSHRISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCNC(=O)NC1C(C(C(C(O1)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)SCCNC(=O)N[C@H]1C([C@H]([C@H](C(O1)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O8S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675622 |

Source

|

| Record name | N-({2-[(Methanesulfonyl)sulfanyl]ethyl}carbamoyl)-alpha-L-erythro-hexopyranosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

550325-50-3 |

Source

|

| Record name | N-({2-[(Methanesulfonyl)sulfanyl]ethyl}carbamoyl)-alpha-L-erythro-hexopyranosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[N-[2-(Acetamido)ethyl]-N-methylamino]-2'-carboxy-2-hydroxybenzophenone](/img/structure/B561681.png)

![Cyclohexanamine;[(2R,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate](/img/structure/B561684.png)

![5-[2-(2-Methylprop-2-enoyloxy)ethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B561695.png)